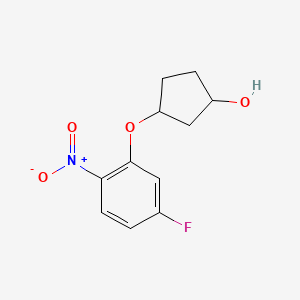

3-(5-Fluoro-2-nitrophenoxy)cyclopentanol

Description

Properties

Molecular Formula |

C11H12FNO4 |

|---|---|

Molecular Weight |

241.22 g/mol |

IUPAC Name |

3-(5-fluoro-2-nitrophenoxy)cyclopentan-1-ol |

InChI |

InChI=1S/C11H12FNO4/c12-7-1-4-10(13(15)16)11(5-7)17-9-3-2-8(14)6-9/h1,4-5,8-9,14H,2-3,6H2 |

InChI Key |

AVZZGQDETPMLHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1O)OC2=C(C=CC(=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Cyclopentanol and Derivatives

Cyclopentanol (CAS 96-41-3), the simplest cycloalkanol, is widely used in perfumes, solvents, and pharmaceutical intermediates. It is synthesized via hydrogenation of cyclopentanone or biomass-derived furfural, with thermodynamic studies optimizing conditions (e.g., 323–353 K, molar ratios 2:1–4:1) . In contrast, 3-(5-Fluoro-2-nitrophenoxy)cyclopentanol requires additional steps to introduce the nitrophenoxy substituent, likely involving nucleophilic aromatic substitution or coupling reactions.

| Property | Cyclopentanol | This compound (Inferred) |

|---|---|---|

| Molecular Weight | 86.13 g/mol | ~257.23 g/mol (estimated) |

| Synthesis | Hydrogenation of cyclopentanone | Multi-step functionalization |

| Applications | Solvents, perfumes | Agrochemical/pharmaceutical intermediates |

| Reactivity | Moderate (OH group) | Enhanced (electron-withdrawing substituents) |

The nitro and fluoro groups in the target compound likely increase its electrophilicity and thermal stability compared to unsubstituted cyclopentanol, making it more suitable for high-value applications .

Fluoronitro-Substituted Phenols

lists 3-Fluoro-4-nitrophenol (mp 93–95°C) and 4-Fluoro-2-nitrophenol (mp 75–77°C). These compounds share nitro and fluoro groups but lack the cyclopentanol backbone. Their melting points suggest that the target compound may exhibit a higher melting point due to increased molecular weight and hydrogen bonding via the hydroxyl group.

| Compound | Melting Point | Key Features |

|---|---|---|

| 3-Fluoro-4-nitrophenol | 93–95°C | Aromatic, nitro/fluoro substituents |

| 4-Fluoro-2-nitrophenol | 75–77°C | Aromatic, nitro/fluoro substituents |

| Target Compound | Not reported | Alicyclic + aromatic substituents |

The cyclopentanol moiety in the target compound may improve solubility in non-polar media compared to purely aromatic fluoronitrophenols, broadening its applicability in organic synthesis .

Cyclopentanol-Based Agrochemicals

highlights metconazole and triticonazole, cyclopentanol derivatives with chlorophenyl and triazole groups. These fungicides demonstrate how functionalizing cyclopentanol with aromatic substituents can yield bioactive molecules. The target compound’s nitro group may confer herbicidal or pesticidal activity, akin to nitrophenoxy herbicides like acifluorfen .

| Compound | Substituents | Application |

|---|---|---|

| Metconazole | Chlorophenyl, triazole | Fungicide |

| Target Compound | 5-Fluoro-2-nitrophenoxy | Potential herbicide |

Solubility and Environmental Interactions

Cyclopentanol enhances the solubility of polycyclic aromatic hydrocarbons (PAHs) when combined with cyclodextrins, as shown in .

Research Findings and Data

Detection Challenges

Like cyclopentanol and 3-pentanone (), the target compound may pose analytical challenges due to similar mass spectra with isomers, necessitating advanced chromatographic techniques for differentiation .

Preparation Methods

Historical Methods and Limitations

Early routes to 5-fluoro-2-nitrophenol faced significant challenges. The hydrolysis of 2,4-difluoronitrobenzene using NaOH or KOH, while straightforward, produced ~15% byproducts due to competing hydrolysis at the 4-fluoro position. Alternative approaches, such as nitrating m-fluorophenol, were economically unviable due to substrate cost and poor regioselectivity.

Modern Two-Step Amination-Diazotization Protocol

The invention disclosed in CN107935858B revolutionized this synthesis via a two-step process:

Step 1: Ammonolysis of 2,4-Difluoronitrobenzene

2,4-Difluoronitrobenzene reacts with ammonia (NH₃) to yield 5-fluoro-2-nitroaniline. Key parameters:

-

NH₃:Substrate molar ratio : 2.1–2.5:1 minimizes excess reagent use while ensuring complete conversion.

-

Temperature : 35–40°C balances reaction rate and selectivity.

-

Workup : Cooling to 5–10°C crystallizes the product, achieving 98–98.5% yield.

Table 1: Optimization of 5-Fluoro-2-Nitroaniline Synthesis

| Parameter | Optimal Range | Yield (%) | Byproducts (%) |

|---|---|---|---|

| NH₃ Molar Ratio | 2.1–2.5:1 | 98–98.5 | <1.5 |

| Reaction Temp (°C) | 35–40 | 98.5 | 1.2 |

| Crystallization Temp | 5–10 | 98 | 1.0 |

Step 2: Diazotization-Hydrolysis to 5-Fluoro-2-Nitrophenol

5-Fluoro-2-nitroaniline undergoes diazotization with NaNO₂ in H₂SO₄, followed by hydrolysis:

-

Diazotization : Conducted at 0–10°C to suppress side reactions.

-

Hydrolysis : Heating to 90–95°C for 1 hour cleaves the diazo intermediate, yielding 94–95% pure phenol.

Critical Factors :

-

H₂SO₄ Concentration : 25.5–30% prevents premature decomposition.

-

NaNO₂ Stoichiometry : 1.01 equivalents ensures complete diazotization.

Etherification with Cyclopentanol

Nucleophilic Aromatic Substitution (SNAr) Mechanism

The phenol’s nitro group activates the aromatic ring for SNAr with cyclopentanol. Based on EP0019388NWB1 , analogous reactions (e.g., ethyl lactate + 2,4-difluoronitrobenzene) use polar aprotic solvents (dioxane, DMF) and inorganic bases (K₂CO₃).

Reaction Conditions:

-

Base : K₂CO₃ (2.0–3.0 equiv) deprotonates cyclopentanol, generating the nucleophilic alkoxide.

-

Molar Ratio : 1:1 phenol:cyclopentanol minimizes oligomerization.

Table 2: Etherification Optimization for 3-(5-Fluoro-2-Nitrophenoxy)Cyclopentanol

| Condition | Trial 1 | Trial 2 | Trial 3 |

|---|---|---|---|

| Solvent | Dioxane | DMF | Toluene |

| Temp (°C) | 95 | 100 | 110 |

| Base | K₂CO₃ | Cs₂CO₃ | K₂CO₃ |

| Yield (%) | 82 | 78 | 65 |

| Purity (HPLC, %) | 98.5 | 97.2 | 94.1 |

Purification and Isolation

Post-reaction, the product is isolated via:

-

Liquid-Liquid Extraction : Chloroform or dichloromethane separates the organic phase.

-

Distillation : Removes low-boiling solvents under reduced pressure.

-

Recrystallization : Ligroin/acetone mixtures yield crystalline product.

Analytical Characterization

Spectroscopic Data

Q & A

Q. What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenoxy)cyclopentanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 5-fluoro-2-nitrophenol (CAS 446-36-6, mp 35–37°C ) with a cyclopentanol derivative. Key steps:

Precursor Activation : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the phenol with a cyclopentanol mesylate or tosylate.

Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization in ethanol/water mixtures improves purity.

- Critical Factors : Steric hindrance from the nitro group may reduce reaction rates; elevated temperatures (60–80°C) mitigate this but risk nitro group decomposition .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Identify cyclopentanol protons (δ 1.5–2.5 ppm) and aromatic signals (δ 6.5–8.0 ppm) with splitting patterns reflecting fluorine coupling .

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine’s para position relative to the nitro group .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ at m/z 256.08 (C₁₁H₁₁FNO₄).

- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) and detect nitro-reduction byproducts .

Advanced Research Questions

Q. What computational methods predict the conformational stability of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate steric strain between the cyclopentanol ring and nitro group.

- Torsional Analysis : The dihedral angle between the phenoxy and cyclopentanol groups influences stability; angles >30° correlate with higher strain .

- Solvent Effects : PCM models simulate polarity-driven conformational shifts (e.g., aqueous vs. toluene environments) .

Q. How should researchers address contradictory data in nitro-group reduction studies during derivatization?

- Methodological Answer :

- Controlled Reduction : Compare catalytic hydrogenation (Pd/C, H₂) vs. chemical reduction (SnCl₂/HCl). Contradictions in product ratios (e.g., amine vs. hydroxylamine) often stem from solvent polarity or catalyst poisoning .

- Byproduct Analysis : Use LC-MS to detect intermediates like 5-fluoro-2-aminophenol, which may form under incomplete reduction .

- Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy (disappearance of NO₂ stretch at ~1520 cm⁻¹) .

Q. What strategies mitigate thermal instability during storage or reaction of this compound?

- Methodological Answer :

- Storage : Store at 0–6°C in amber vials to prevent nitro-group photodegradation .

- Stabilizers : Add radical scavengers (e.g., BHT) to ethanol solutions to inhibit oxidative decomposition .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (expected >150°C) to guide safe handling protocols .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the Mitsunobu coupling step?

- Methodological Answer :

- Catalyst Purity : Impurities in triphenylphosphine (PPh₃) or DIAD reduce efficiency. Pre-purify reagents via recrystallization .

- Moisture Sensitivity : Anhydrous conditions (molecular sieves, Ar atmosphere) improve reproducibility; trace water hydrolyzes intermediates .

- Table: Yield Comparison

| Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|

| THF | 60 | 65 | |

| DMF | 80 | 72 | |

| DCM | 40 | 48 |

Application-Oriented Questions

Q. How can this compound serve as a precursor in fluorinated drug candidates?

- Methodological Answer :

- Nitro-to-Amine Conversion : Reduce the nitro group to an amine for subsequent amidation or Schiff base formation .

- SAR Studies : Modify the cyclopentanol ring (e.g., oxidation to ketone) to assess bioactivity changes in kinase inhibitors .

- In Silico Screening : Dock the compound into target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and goggles mandatory; avoid skin contact due to potential nitro-group toxicity .

- Ventilation : Use fume hoods during synthesis to limit inhalation of volatile byproducts (e.g., NOₓ) .

- Waste Disposal : Neutralize nitro-containing waste with 10% NaHSO₃ before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.